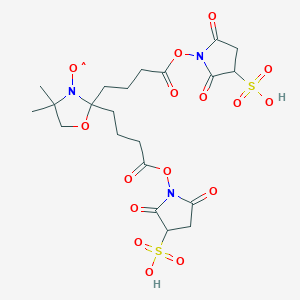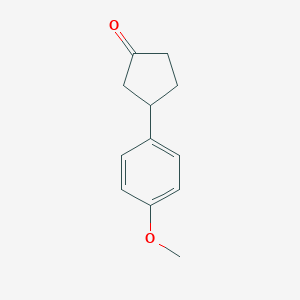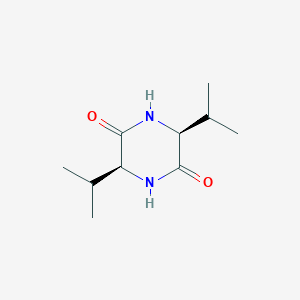
Bssda
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bssda, also known as bis(sulfosuccinimidyl) dodecyl suberate, is a chemical compound that is commonly used in scientific research. This compound is used as a cross-linking agent to covalently link proteins, peptides, and other biomolecules. Bssda has gained popularity due to its ability to form stable and specific linkages between molecules, which is essential in many applications in the field of biology and biochemistry.
Mechanism Of Action
Bssda works by forming a covalent bond between two molecules. The sulfo-NHS ester reacts with the primary amine group of one molecule, and the resulting intermediate reacts with the primary amine group of the other molecule, forming a stable covalent bond.
Biochemical And Physiological Effects
Bssda has no known biochemical or physiological effects on living organisms. It is a chemical reagent used in laboratory experiments and is not intended for use in living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of Bssda is its ability to form stable and specific linkages between molecules. This makes it an ideal cross-linking agent for studying protein-protein interactions and for identifying protein complexes in complex mixtures. Bssda is also water-soluble, which makes it easy to use in aqueous solutions.
One of the limitations of Bssda is its relatively long linker arm, which can affect the spatial arrangement of the cross-linked molecules. This can lead to false-positive results in some experiments. Bssda is also sensitive to pH and temperature, which can affect its reactivity and stability.
Future Directions
There are several future directions for Bssda research. One area of research is the development of new cross-linking agents with shorter linker arms, which can improve the accuracy of protein-protein interaction studies. Another area of research is the development of new methods for analyzing cross-linked proteins, such as mass spectrometry-based methods. Finally, there is a need for further research on the effects of Bssda on the structure and function of cross-linked proteins.
Synthesis Methods
Bssda is synthesized using a two-step reaction process. In the first step, dodecyl suberate is reacted with N-hydroxysulfosuccinimide (sulfo-NHS) to form Bssda(sulfosuccinimidyl) dodecyl suberate sulfo-NHS ester. In the second step, the sulfo-NHS ester is reacted with another molecule of dodecyl suberate to form Bssda.
Scientific Research Applications
Bssda is widely used in scientific research for various applications. One of the most common applications is in protein-protein interaction studies. Bssda is used to cross-link proteins and peptides to study their interactions and to identify protein complexes. Bssda is also used in the field of proteomics to identify protein-protein interactions in complex mixtures.
properties
CAS RN |
116502-73-9 |
|---|---|
Product Name |
Bssda |
Molecular Formula |
C21H28N3O16S2 |
Molecular Weight |
642.6 g/mol |
InChI |
InChI=1S/C21H28N3O16S2/c1-20(2)11-38-21(24(20)31,7-3-5-16(27)39-22-14(25)9-12(18(22)29)41(32,33)34)8-4-6-17(28)40-23-15(26)10-13(19(23)30)42(35,36)37/h12-13H,3-11H2,1-2H3,(H,32,33,34)(H,35,36,37) |
InChI Key |
UEOCILPYWSZCBW-UHFFFAOYSA-N |
SMILES |
CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |
Canonical SMILES |
CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |
synonyms |
is(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate BSSDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)




![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

